molecular formula C6H3NOS B3190337 3-Formylthiophene-2-carbonitrile CAS No. 41056-99-9

3-Formylthiophene-2-carbonitrile

Cat. No.: B3190337
CAS No.: 41056-99-9
M. Wt: 137.16 g/mol
InChI Key: DTPGLYNMWJKZDZ-UHFFFAOYSA-N
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Description

3-Formylthiophene-2-carbonitrile is an organic compound with the molecular formula C6H3NOS. It is a derivative of thiophene, a five-membered aromatic ring containing one sulfur atom. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, medicinal chemistry, and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formylthiophene-2-carbonitrile typically involves the formylation of thiophene derivatives. One common method is the Vilsmeier-Haack reaction, where thiophene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3). This reaction introduces a formyl group at the 3-position of the thiophene ring .

Industrial Production Methods: Industrial production of this compound may involve large-scale Vilsmeier-Haack reactions or other formylation techniques optimized for high yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the desired compound .

Chemical Reactions Analysis

Types of Reactions: 3-Formylthiophene-2-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: 3-Thiophenecarboxylic acid.

    Reduction: 3-Hydroxymethylthiophene-2-carbonitrile.

    Substitution: 3-Bromo-2-formylthiophene.

Scientific Research Applications

3-Formylthiophene-2-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.

    Biology: It serves as a precursor for the synthesis of biologically active molecules with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It is utilized in the production of organic semiconductors, dyes, and other materials

Mechanism of Action

The mechanism of action of 3-Formylthiophene-2-carbonitrile in biological systems involves its interaction with various molecular targets. The formyl group can participate in nucleophilic addition reactions, while the thiophene ring can engage in π-π stacking interactions with aromatic amino acids in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 5-Formylthiophene-2-carbonitrile
  • 3-Hydroxythiophene-2-carbonitrile
  • 3-Bromothiophene-2-carbonitrile

Comparison: 3-Formylthiophene-2-carbonitrile is unique due to the presence of both a formyl group and a cyano group on the thiophene ring. This combination imparts distinct electronic properties, making it a valuable intermediate in organic synthesis. Compared to its analogs, it offers a balance of reactivity and stability, which is advantageous in various chemical transformations .

Properties

IUPAC Name

3-formylthiophene-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3NOS/c7-3-6-5(4-8)1-2-9-6/h1-2,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTPGLYNMWJKZDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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